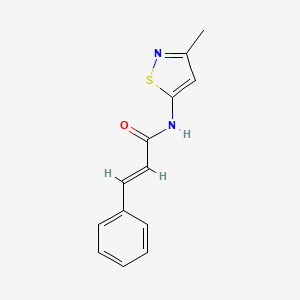
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide” is a complex organic molecule. It is related to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Aplicaciones Científicas De Investigación
Anticancer Activity
Benzofuran derivatives, including the compound , have been identified to possess significant anticancer properties. Studies have shown that certain benzofuran compounds can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The ability to target and inhibit cancer cell growth makes these compounds promising candidates for the development of new anticancer therapies.
Antimicrobial Agents
The structural features of benzofuran derivatives make them excellent candidates for antimicrobial agents. Some benzofuran compounds have been used in the treatment of skin diseases like cancer or psoriasis due to their bioactive properties . The ongoing search for efficient antimicrobial candidates continues to highlight benzofuran as a privileged structure in drug discovery.
Anti-Tubercular Activity
Benzofuran derivatives have also been explored for their potential in treating tuberculosis. The unique chemical structure of these compounds allows them to act against the bacteria responsible for tuberculosis, providing a pathway for the development of new anti-tubercular drugs .
Anti-Malarial Properties
The fight against malaria has been bolstered by the discovery of benzofuran derivatives’ anti-malarial activities. These compounds can be synthesized and modified to enhance their efficacy against the malaria parasite, offering a new avenue for anti-malarial drug development .
Antioxidant Properties
Benzofuran compounds are known to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress. This characteristic is beneficial in developing treatments for diseases caused by oxidative damage .
Enzyme Inhibition
Certain benzofuran derivatives have been found to inhibit enzymes like α-glucosidase and aldose reductase, which are involved in metabolic disorders. By inhibiting these enzymes, benzofuran compounds could be used to manage conditions like diabetes and its complications .
Anti-Viral Activity
The compound has shown potential in anti-viral therapy, particularly in the treatment of hepatitis C. The ability to inhibit viral replication makes it a valuable candidate for further research and development in antiviral drugs .
Neuroprotective Effects
Benzofuran derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compounds’ ability to protect nerve cells from damage could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Direcciones Futuras
Benzofuran compounds, including “N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring their therapeutic potentials and optimizing their synthesis processes.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(17-16(18)15-3-2-7-19-15)9-12-4-5-14-13(10-12)6-8-20-14/h2-5,7,10-11H,6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJBKRRHTDDLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

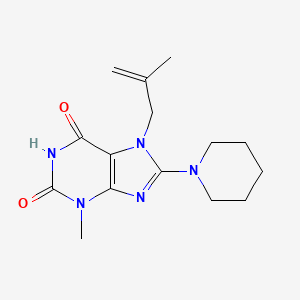
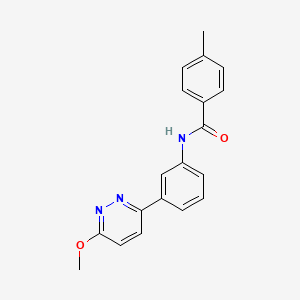
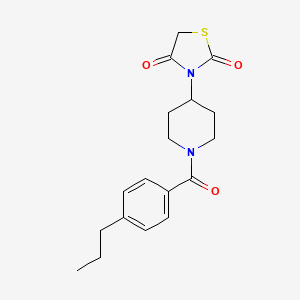
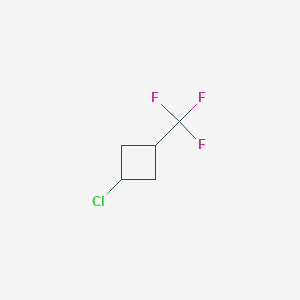
![3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2744572.png)
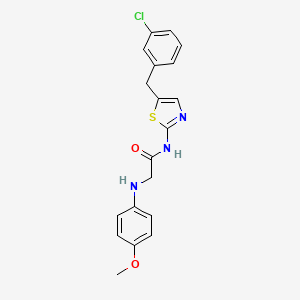
![methyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2744574.png)

![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)
![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)
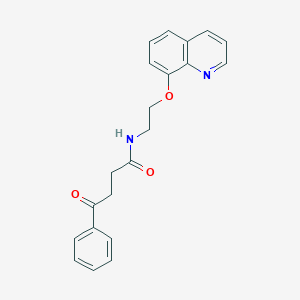

![6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2744583.png)
